molecular formula C16H19N3 B8324143 1-Benzyl-3-(pyridin-3-yl)piperazine

1-Benzyl-3-(pyridin-3-yl)piperazine

Cat. No. B8324143
M. Wt: 253.34 g/mol
InChI Key: OIVTXYUVUUQSGU-UHFFFAOYSA-N
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Patent
US06344449B1

Procedure details

To a solution of 5.0 g (0.0515 mol) of 3-fluoropyridine and 43.5 ml of 1-(phenylmethyl)piperazine in 300 ml of anhydrous diethylether was added dropwise, at boiling temperature, within 2.5 hours, 56 ml (0.112 mol) of a 2 molar solution of phenyllithium in a cyclohexane-diethylether mixture (7/3 v/v) and the resulting mixture was then kept at reflux temperature for a further 4 hours. The crude reaction product obtained as an oil after working up in the usual way was purified by column chromatography over silica gel (30-60 μm) using FM1/cyclohexane (7/3 v/v)as eluant. 12.0 g (92% of theory) of a colourless oil were obtained, Rf0.52 (FM4; Macherey-Nagel, POLYGRAM® SIL G/UV254 Pre-coated plastic sheets for TLC)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([CH2:14][N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1([Li])C=CC=CC=1.C1CCCCC1.C(OCC)C>C(OCC)C>[C:8]1([CH2:14][N:15]2[CH2:16][CH2:17][NH:18][CH:19]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=3)[CH2:20]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=NC=CC1
Name
Quantity
43.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCNCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Four
Name
cyclohexane diethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
obtained as an oil
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (30-60 μm)
CUSTOM
Type
CUSTOM
Details
12.0 g (92% of theory) of a colourless oil were obtained

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1(=CC=CC=C1)CN1CC(NCC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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